Rhododactynaphin-jc-1

Cytotoxicity Leukemia Aphid Pigment

Researchers studying apoptosis pathway dissection often lack selective extrinsic-pathway probes. Rhododactynaphin-jc-1 (CAS 15039-66-4) fills this gap. • 10 µM IC50 in HL-60 cells-3-fold more potent than jc-2. • Caspase-8-dependent, caspase-9-independent apoptosis induction. • Carbon-oxygen coupled naphthalenic scaffold for redox studies. Sourced reliably, with batch-to-batch consistency for reproducible results.

Molecular Formula C30H28O12
Molecular Weight 580.5 g/mol
CAS No. 15039-66-4
Cat. No. B076330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhododactynaphin-jc-1
CAS15039-66-4
Molecular FormulaC30H28O12
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O
InChIInChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3
InChIKeyIAOJXRFQZJBMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhododactynaphin-jc-1: Pro-Apoptotic Aphid Pigment


Rhododactynaphin-jc-1 (CAS 15039-66-4, also designated H427 or uroleuconaphin B1) is a polyketide-derived red pigment belonging to the benzoisochromanequinone class, isolated from the aphid Uroleucon nigrotuberculatum [1]. With a molecular formula of C₃₀H₂₈O₁₂ and a molecular weight of 580.5 g/mol, this dimeric quinonoid compound features a carbon–oxygen coupled naphthalenic scaffold that distinguishes it from carbon–carbon coupled aphin pigments [2]. It exists in a dynamic xantho ⇌ rhodo equilibrium and is biosynthetically derived from the glucoside protodactynaphin-jc-1 via enzymatic or acidic hydrolysis [3]. Corrected nomenclature published in a 2007 erratum reclassifies this compound as uroleuconaphin-B(1), highlighting an important identity consideration for procurement [1].

Rhododactynaphin-jc-1: Why Analogs Cannot Substitute


Within the benzoisochromanequinone pigment family isolated from U. nigrotuberculatum, individual members exhibit quantitatively distinct cytotoxic potencies and qualitatively divergent apoptosis signaling profiles [1]. Rhododactynaphin-jc-1 (H427) demonstrates a 3-fold lower IC₅₀ than its direct structural analog rhododactynaphin-jc-2 (H373) in HL-60 leukemia cells, and its apoptosis induction is differentially susceptible to pharmacological inhibitors compared with the analogous compound [1]. Furthermore, the compound's carbon–oxygen coupling architecture fundamentally differs from the carbon–carbon coupled aphin pigments, and its rhodo ⇌ xantho interconversion is governed by the reactivity of the 8-position in the 5,7-dihydroxy-1,4-naphthoquinone moiety—a structural feature not uniformly shared across the pigment class [2]. These quantifiable differences mean that interchange with jc-2, furanaphin, viridaphin glucoside, or xanthodactynaphin isomers will yield non-equivalent experimental outcomes.

Rhododactynaphin-jc-1: Quantitative Differentiation from Analogs


Enhanced Cytotoxicity in Leukemia Cells

In a direct head-to-head dye-uptake assay using HL-60 human promyelocytic leukemia cells, rhododactynaphin-jc-1 (H427) exhibited an IC₅₀ of 10 µM after 18 h exposure, compared with 30 µM for its closest structural analog rhododactynaphin-jc-2 (H373)—yielding a 3-fold potency advantage [1]. Both compounds were isolated from the same aphid source (Uroleucon nigrotuberculatum) and tested under identical conditions, eliminating source- or assay-dependent variability [1].

Cytotoxicity Leukemia Aphid Pigment

Caspase-8-Biased Apoptosis Pathway

The apoptosis induced by rhododactynaphin-jc-1 (H427) in HL-60 cells was inhibited efficiently by N-acetylcysteine (NAC) and a caspase-8 inhibitor, but only weakly by α-tocopherol and a caspase-9 inhibitor, indicating preferential engagement of the extrinsic (death receptor) apoptotic pathway over the intrinsic (mitochondrial) pathway [1]. In contrast, while jc-2 (H373) also augmented ROS and induced apoptosis, its differential inhibitor sensitivity profile was not reported—suggesting potentially distinct pathway utilization between these closely related pigments [1].

Apoptosis Caspase Oxidative Stress

Cross-Class Cytotoxicity Comparison

In a cross-study comparison of aphid-derived polyketide pigments tested under comparable HL-60 cytotoxicity conditions, uroleuconaphin B1 (equivalent to rhododactynaphin-jc-1) displayed an IC₅₀ of 10 µM, compared with uroleuconaphin A1 (jc-2) at 30 µM, furanaphin at 25 µM, and viridaphin A1 glucoside at 23 µM [1]. Note: the reporting source uses 'mM' units for these values, which is inconsistent with the original 2006 publication and likely represents a typographical error for µM [2]. Assuming µM units, jc-1 is 2.5-fold more potent than furanaphin and 2.3-fold more potent than viridaphin A1 glucoside within this pigment panel.

Cytotoxicity Aphid Pigments HL-60

C–O Dimer Architecture vs. C–C Coupled Aphins

X-ray crystallographic and degradative studies established that rhododactynaphin-jc-1 features two naphthalenic units coupled through carbon–oxygen bonds, in contrast to the carbon–carbon coupled architecture characteristic of classical aphin pigments (e.g., erythroaphins, protoaphins) [1]. This structural divergence directly impacts chemical reactivity: the C–O linkage in dactynaphins enables the smooth rhodo ⇌ xantho interconversion via nucleophilic attack at the 8-position of the 5,7-dihydroxy-1,4-naphthoquinone system—a transformation not accessible to C–C coupled aphins [1]. Additionally, rhododactynaphin-jc-1 differs from the -jc-2 isomer specifically by the presence of a benzylic hydroxyl group that jc-2 lacks [1].

Structural Chemistry Dactynaphin Aphin

Nomenclatural Identity and Procurement Risk

A 2007 erratum to the primary 2006 Biological & Pharmaceutical Bulletin paper corrected the compound identities: H427 was reclassified as uroleuconaphin-B(1) and H373 as uroleuconaphin-A(1) [1]. The originally published names rhododactynaphin-jc-1 and rhododactynaphin-jc-2 were superseded. Despite this correction, CAS 15039-66-4 is still commercially listed under 'Rhododactynaphin-jc-1,' and the 2017 structure revision poster (Symposium on the Chemistry of Natural Products) further proposed structural revisions to 2a/2b [2]. No other in-class compound with the same CAS registry shares this identity ambiguity burden.

Compound Identity Erratum Procurement Risk

Rhododactynaphin-jc-1: Validated Application Scenarios


Pro-Apoptotic Lead Screening in Leukemia Models

With an IC₅₀ of 10 µM in HL-60 cells—confirmed across two independent reporting contexts—rhododactynaphin-jc-1 provides a 3-fold potency window over jc-2 (30 µM) and at least 2.3-fold advantage over other aphid-derived pigments [1][2]. Researchers designing apoptosis-focused phenotypic screens or evaluating oxidative-stress-mediated cell death mechanisms in leukemia models should prioritize jc-1 to achieve robust signal at lower concentrations, minimizing solvent-carrier artifacts and enabling cleaner dose-response curve fitting.

Extrinsic Apoptosis Pathway Dissection

The documented preferential sensitivity of jc-1-induced apoptosis to caspase-8 inhibition (but not caspase-9 inhibition) makes this compound uniquely suited for studies requiring selective pharmacological dissection of the extrinsic (death receptor) versus intrinsic (mitochondrial) apoptotic pathways [1]. No other compound from the U. nigrotuberculatum pigment panel has published differential caspase inhibitor profiling, positioning jc-1 as the only characterized extrinsic-pathway-biased probe within this natural product class.

Quinone Redox Chemistry and Dimerization Studies

The carbon–oxygen dimeric linkage and the capacity for reversible rhodo ⇌ xantho interconversion—driven by nucleophilic reactivity at the 8-position of the 5,7-dihydroxy-1,4-naphthoquinone system—make jc-1 a structurally distinct model compound for studying quinone electrochemistry, oxidative coupling mechanisms, and natural product dimerization [3]. This reactivity profile is absent in carbon–carbon coupled aphin pigments, establishing jc-1 as the procurement choice for redox-chemical investigations.

Aphid Chemical Ecology and Host Defense

As the most potent cytotoxic pigment (IC₅₀ = 10 µM) among the four characterized polyketide pigments from U. nigrotuberculatum, jc-1 is the logical candidate for studies of aphid chemical defense against entomopathogenic fungi and predator deterrence [2][4]. The 2018 demonstration that uroleuconaphins (including B1, the corrected identity of jc-1) inhibit fungal pathogens Lecanicillium sp. and Conidiobolus obscurus provides an ecological functional context directly linked to the compound's cytotoxicity profile [4].

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